1,5-Diphenyl-3-benzylidene-1,4-pentadiyne
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Overview
Description
1,5-Diphenyl-3-benzylidene-1,4-pentadiyne is an organic compound with the molecular formula C({23})H({16}) It is characterized by the presence of two phenyl groups and a benzylidene group attached to a pentadiyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-3-benzylidene-1,4-pentadiyne can be synthesized through a series of organic reactions. One common method involves the coupling of phenylacetylene with benzylideneacetone in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a base like triethylamine to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-3-benzylidene-1,4-pentadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of partially or fully saturated compounds.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl or benzylidene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)) can be employed.
Substitution: Halogenation agents like bromine or chlorine, and nucleophiles such as amines or thiols, can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or functionalized derivatives.
Scientific Research Applications
1,5-Diphenyl-3-benzylidene-1,4-pentadiyne has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-3-benzylidene-1,4-pentadiyne involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. Its structural features allow it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which contribute to its biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzalacetone: Similar in structure but lacks the pentadiyne backbone.
1,5-Diphenyl-1,4-pentadien-3-one: Similar backbone but different functional groups.
Bis(2-phenylvinyl) ketone: Another related compound with variations in the substituents.
Uniqueness
1,5-Diphenyl-3-benzylidene-1,4-pentadiyne is unique due to its combination of phenyl, benzylidene, and pentadiyne groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
610283-14-2 |
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Molecular Formula |
C24H16 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(3-benzylidene-5-phenylpenta-1,4-diynyl)benzene |
InChI |
InChI=1S/C24H16/c1-4-10-21(11-5-1)16-18-24(20-23-14-8-3-9-15-23)19-17-22-12-6-2-7-13-22/h1-15,20H |
InChI Key |
YDEILDLWMPRAOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#CC2=CC=CC=C2)C#CC3=CC=CC=C3 |
Origin of Product |
United States |
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